molecular formula C26H23N5O3S3 B3924587 methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

Cat. No.: B3924587
M. Wt: 549.7 g/mol
InChI Key: IXJVHVGTWUGOCY-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, a triazole ring, and a benzoate ester group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate involves multiple stepsCommon reagents used in these reactions include thiophen-2-carbaldehyde, malononitrile, and various sulfur-containing reagents . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms . Additionally, it has shown promise in antimicrobial and anticancer research .

Mechanism of Action

The mechanism of action of methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death, which is particularly useful in cancer therapy .

Comparison with Similar Compounds

Similar compounds to methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate include other thieno[2,3-d]pyrimidine derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, other PARP-1 inhibitors like olaparib have been widely studied and used in clinical settings .

Properties

IUPAC Name

methyl 4-[[5-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S3/c1-15-16(2)37-23-21(15)22(32)27-25(28-23)35-14-20-29-30-26(31(20)19-7-5-4-6-8-19)36-13-17-9-11-18(12-10-17)24(33)34-3/h4-12H,13-14H2,1-3H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVHVGTWUGOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[(5-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate

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